6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-substituted imidazo[1,2-a]pyridine core, a benzodioxin moiety, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Chloro Group: Chlorination of the imidazo[1,2-a]pyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzodioxin Moiety: The benzodioxin moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Incorporation of the Methylsulfanyl-Substituted Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or other reducible functionalities within the molecule.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or reduced derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer, inflammation, and infectious diseases.
Material Science: Exploration of its properties for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Investigation of its biological activity and interaction with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, activation of receptors, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methylsulfanyl group.
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
The presence of the methylsulfanyl-substituted phenyl group in 6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H18ClN3O2S/c1-29-17-6-2-14(3-7-17)21-22(26-13-15(23)4-9-20(26)25-21)24-16-5-8-18-19(12-16)28-11-10-27-18/h2-9,12-13,24H,10-11H2,1H3 |
InChI Key |
AMXOAIWGOOGRLK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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